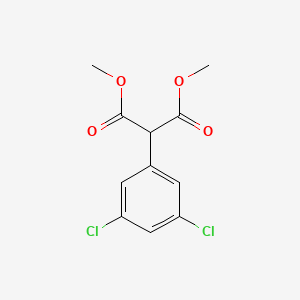
Dimethyl 2-(3,5-dichlorophenyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(3,5-dichlorophenyl)malonate is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by two methyl groups and a 3,5-dichlorophenyl group. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3,5-dichlorophenyl)malonate can be synthesized through the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid. . The reaction conditions are typically mild, and the process is designed to minimize the decomposition of cyanoacetic acid and maximize yield.
Industrial Production Methods
For industrial production, the process is scaled up to handle larger quantities of reactants. The method involves the same basic steps but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(3,5-dichlorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted malonates with various functional groups.
Ester Hydrolysis: The major products are 3,5-dichlorophenylmalonic acid and methanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(3,5-dichlorophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Material Science: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(3,5-dichlorophenyl)malonate involves its interaction with specific molecular targets. In pest control applications, for example, it acts on the nervous system of pests, disrupting their normal function and leading to their elimination. The exact molecular pathways and targets can vary depending on the specific application and the organism involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Malonate: A simpler ester of malonic acid without the dichlorophenyl group.
Diethyl 2-(3,5-dichlorophenyl)malonate: Similar structure but with ethyl groups instead of methyl groups.
Methyl 2-(3,5-dichlorophenyl)malonate: Contains one methyl ester group and one free carboxylic acid group.
Uniqueness
Dimethyl 2-(3,5-dichlorophenyl)malonate is unique due to the presence of the 3,5-dichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where such properties are desired, such as in the synthesis of specialized pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C11H10Cl2O4 |
|---|---|
Molekulargewicht |
277.10 g/mol |
IUPAC-Name |
dimethyl 2-(3,5-dichlorophenyl)propanedioate |
InChI |
InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H3 |
InChI-Schlüssel |
MYJACJGIRSMGIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


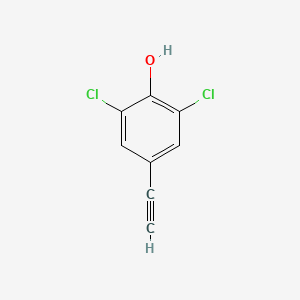
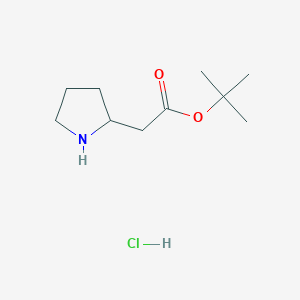
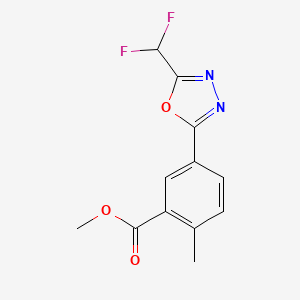
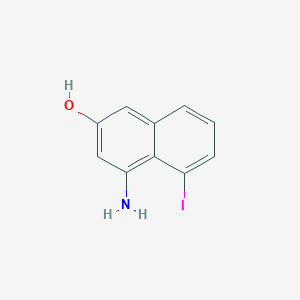
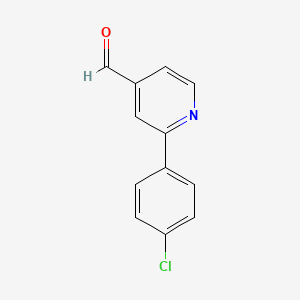

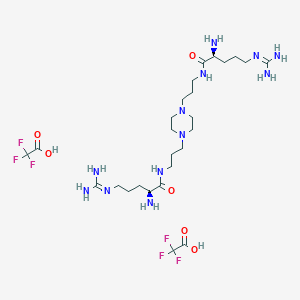
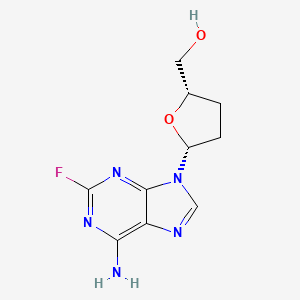
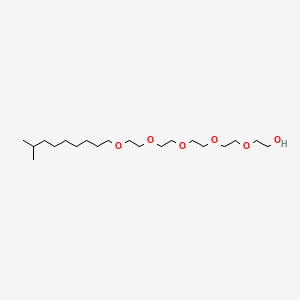


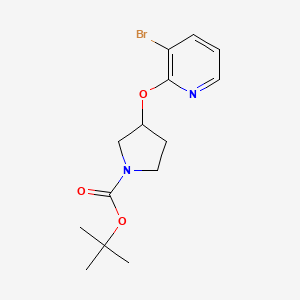
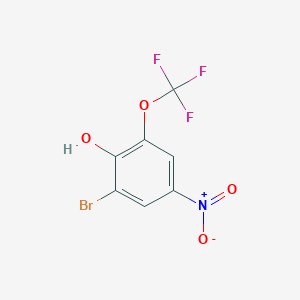
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
